REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O[C:10]([N:12]1[C:16]2([CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[CH:15]([NH:22][C:23](OCC)=O)[CH2:14][CH2:13]1)=O)C>C1COCC1>[CH3:10][N:12]1[C:16]2([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]2)[CH:15]([NH:22][CH3:23])[CH2:14][CH2:13]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
1-ethoxycarbonyl-4-(ethoxycarbonylamino)-1-azaspiro[4.5]decane
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CCC(C12CCCCC2)NC(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess LAH was destroyed with water
|
Type
|
FILTRATION
|
Details
|
the resultant mixture was filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
distilled at 55° C.
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(C12CCCCC2)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |